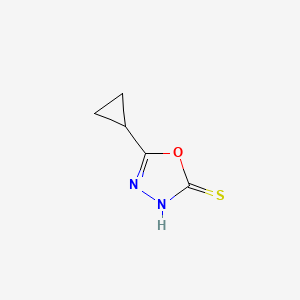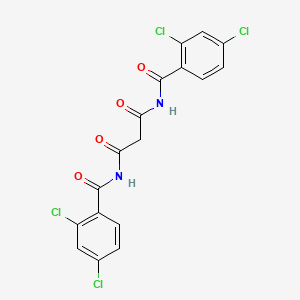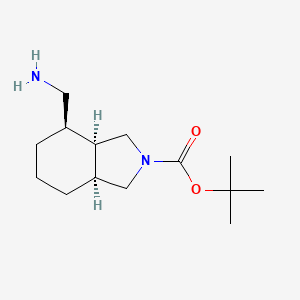![molecular formula C16H13N5O3S B2591366 4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2320923-82-6](/img/structure/B2591366.png)
4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features multiple heterocyclic rings, including pyridine, oxazole, thiazole, and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazole ring: This can be achieved by cyclization of a suitable precursor, such as a nitrile oxide, with an alkyne.
Pyridine ring incorporation: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.
Thiazole ring synthesis: The thiazole ring can be formed by the condensation of a thioamide with a haloketone.
Piperazine ring formation: The piperazine ring can be synthesized by the reaction of a diamine with a dihaloalkane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.
Applications De Recherche Scientifique
4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding due to its potential biological activity.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple heterocyclic rings may allow it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]-1-(1,3-thiazol-2-yl)piperazin-2-one: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-14-10-20(5-6-21(14)16-18-4-7-25-16)15(23)12-8-13(24-19-12)11-2-1-3-17-9-11/h1-4,7-9H,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGSYLPSADUAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(4-hydroxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2591285.png)
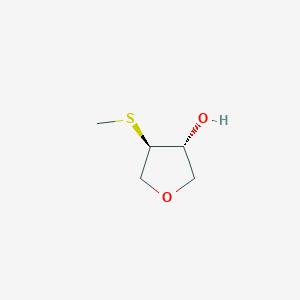
![1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2591288.png)
![2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2591290.png)
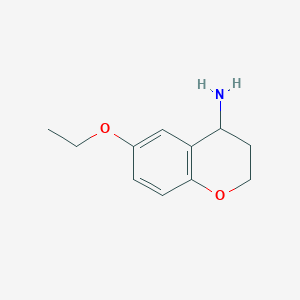
![(Z)-5-((1H-indol-3-yl)methylene)-2-(benzo[d][1,3]dioxol-5-ylamino)thiazol-4(5H)-one](/img/structure/B2591293.png)
![1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2591294.png)


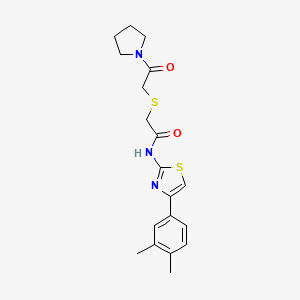
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-3-(trifluoromethyl)benzohydrazide](/img/structure/B2591302.png)
